molecular formula C40H56O6 B010236 Methyl helicterilate CAS No. 102637-01-4

Methyl helicterilate

Cat. No. B010236
M. Wt: 632.9 g/mol
InChI Key: ZPQZGHAQCJAOQE-YHMSRXDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl helicterilate is a natural compound found in the Helicteres isora plant. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of methyl helicterilate is not fully understood. However, studies have shown that it can interact with various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response. Methyl helicterilate has also been shown to interact with various enzymes and proteins involved in cancer cell growth and survival.

Biochemical And Physiological Effects

Methyl helicterilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, as well as the growth and survival of cancer cells. It has also been shown to have antioxidant properties, which could potentially be used to protect against oxidative stress and damage.

Advantages And Limitations For Lab Experiments

One advantage of using methyl helicterilate in lab experiments is that it is a natural compound, which could potentially be safer and more effective than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl helicterilate. One area of research could be its potential use as a treatment for inflammatory diseases, such as arthritis or inflammatory bowel disease. Another area of research could be its potential use as a treatment for various types of cancer. Additionally, further studies could be done to better understand its mechanism of action and potential side effects.

Synthesis Methods

Methyl helicterilate can be synthesized from the Helicteres isora plant through a process of extraction and purification. The plant is harvested and dried, and the leaves and stem are extracted using solvents such as ethanol or methanol. The extract is then purified using techniques such as chromatography to isolate the methyl helicterilate compound.

Scientific Research Applications

Methyl helicterilate has been studied for its potential use in various scientific research applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that methyl helicterilate can inhibit the production of inflammatory cytokines, which are involved in the body's immune response to infection or injury.
Another area of research is its potential as an anti-cancer agent. Studies have shown that methyl helicterilate can induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a treatment for various types of cancer.

properties

CAS RN

102637-01-4

Product Name

Methyl helicterilate

Molecular Formula

C40H56O6

Molecular Weight

632.9 g/mol

IUPAC Name

methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1

InChI Key

ZPQZGHAQCJAOQE-YHMSRXDCSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C

synonyms

methyl helicterilate

Origin of Product

United States

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